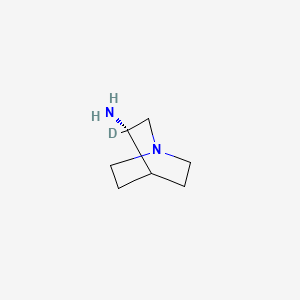

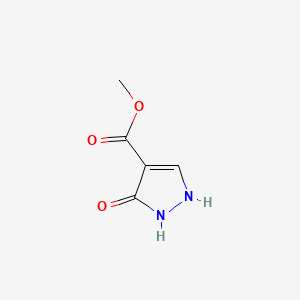

methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate” is a chemical compound with the CAS Number: 146656-95-3 . It has a molecular weight of 142.11 . The compound is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Synthesis Analysis

The pyrazole nucleus, to which this compound belongs, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are also other methods like the reaction of dialkyl azodicarboxylates with substituted propargylamines .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The InChI code for this compound is 1S/C5H6N2O3/c1-10-5(9)3-2-6-7-4(3)8/h2H,1H3,(H2,6,7,8) .

Chemical Reactions Analysis

Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of reactions, including [3+2] cycloaddition reactions with terminal alkynes .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent . It plays a crucial role in the synthesis of various complex organic compounds.

Synthesis of Pyrazole Derivatives

“Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate” is a key component in the synthesis of pyrazole derivatives . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

Medicinal Chemistry

Pyrazoles, including “methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate”, have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .

Drug Discovery

This compound is frequently used in drug discovery due to its wide range of biological activities . It serves as a core structure in the development of new drugs, particularly those targeting the aforementioned biological activities.

Agrochemistry

In the field of agrochemistry, “methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate” and its derivatives are used in the synthesis of various agrochemicals . These include pesticides, herbicides, and fungicides, among others.

Coordination Chemistry

This compound is also used in coordination chemistry, particularly in the synthesis of various coordination compounds . These compounds are often used in catalysis, materials science, and other areas of chemistry.

Organometallic Chemistry

“Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate” plays a role in organometallic chemistry . It is used in the synthesis of organometallic compounds, which have applications in catalysis, materials science, and medicinal chemistry.

Green Synthesis

This compound is also used in green synthesis processes . Green synthesis refers to chemical synthesis processes that are designed to be environmentally friendly, often by minimizing waste or using renewable resources.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Eigenschaften

IUPAC Name |

methyl 3-oxo-1,2-dihydropyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-5(9)3-2-6-7-4(3)8/h2H,1H3,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWWMETUNCXVML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate](/img/structure/B588919.png)

![(1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1](/img/structure/B588922.png)